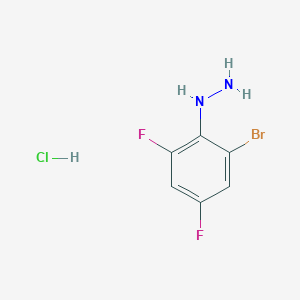

(2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride

Description

Properties

IUPAC Name |

(2-bromo-4,6-difluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF2N2.ClH/c7-4-1-3(8)2-5(9)6(4)11-10;/h1-2,11H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWKVZHOULRYKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)NN)Br)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization

- Starting Material: 2-bromo-4,6-difluoroaniline (analogous to 2-bromaniline)

- Reagents: Concentrated hydrochloric acid (typically 37%), sodium nitrite (35% aqueous solution)

- Conditions: The aniline is dissolved in concentrated hydrochloric acid and cooled to 0–5 °C to maintain stability of the diazonium salt.

- Procedure: Sodium nitrite solution is added slowly under stirring to the cooled mixture to generate the diazonium salt. The reaction is maintained at 0–5 °C for 1 to 1.5 hours to ensure complete diazotization.

Reduction

- Reducing Agent: Zinc powder in the presence of concentrated hydrochloric acid and water

- Conditions: Reaction temperature is maintained between 15–20 °C.

- Mechanism: Zinc reduces the diazonium salt to the hydrazine derivative. The reaction mixture becomes turbid ("canescence"), indicating progress.

- Post-reaction treatment: Sodium hydroxide solution (20–30%) is added to adjust pH to around 10, followed by incubation at approximately 5 °C for 1–2 hours to precipitate the crude hydrazine product.

Purification

- The crude hydrazine is dissolved in water at about 60 °C.

- Activated carbon is added for decolorization (about 20 minutes).

- The solution is filtered while hot to remove carbon and impurities.

- The filtrate is cooled to 5 °C to recrystallize purified hydrazine.

- Filtration yields purified hydrazine intermediate.

Salification

- The purified hydrazine is dissolved in concentrated hydrochloric acid (37%).

- The solution is heated to 60–70 °C to induce crystallization of the hydrochloride salt.

- Upon cooling to 20 °C, the salt crystallizes and is filtered.

- The solid is washed by dripping acetone, which improves purity and appearance.

- Drying yields (2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride with high purity (>99% by HPLC).

Experimental Data and Yields

While direct experimental data for the difluoro-substituted compound is scarce, the analogous 2-bromophenylhydrazine hydrochloride preparation reported in patent CN103387514A provides a reliable benchmark:

| Step | Conditions | Yield (%) | Purity (%) (HPLC) | Notes |

|---|---|---|---|---|

| Diazotization | 0–5 °C, 1–1.5 h, 37% HCl, NaNO2 | — | — | Stable diazonium salt formation |

| Reduction | Zn powder, 15–20 °C, 1–2 h | — | — | Efficient reduction, turbid reaction mixture |

| Crude isolation | pH adjusted to 10, 5 °C, 1–2 h | 50–60 | — | Crude hydrazine precipitated |

| Purification | 60 °C dissolution, activated carbon | — | — | Decolorization and recrystallization |

| Salification | 60–70 °C in 37% HCl, acetone wash | 38–40 | ≥99 | Final product with high purity and good appearance |

Note: Yields are based on 2-bromaniline starting material; yields for difluoro analog expected to be comparable with optimization.

Research Findings and Analysis

Use of Zinc Powder and Concentrated Hydrochloric Acid: Zinc/HCl reduction is preferred over alternatives such as sodium hyposulfite or stannous chloride due to better reduction efficiency, shorter reaction times, and easier removal of zinc hydroxide impurities, resulting in higher purity hydrazine products.

Strong Acidic Conditions: Maintaining strong acidity during diazotization and reduction ensures smooth reaction progress and stability of intermediates.

Temperature Control: Low temperatures (0–5 °C) during diazotization prevent decomposition of diazonium salts; mild temperatures (15–20 °C) during reduction optimize reaction rates without side reactions.

Acetone Washing: The acetone drip wash during salification enhances product purity and improves physical appearance, which is critical for pharmaceutical intermediates.

Purity and Yield: The method achieves product purity above 99% by HPLC, with yields around 38%, balancing efficiency and product quality.

Adaptation Considerations for (2-Bromo-4,6-difluorophenyl)hydrazine Hydrochloride

The presence of two fluorine atoms at positions 4 and 6 on the phenyl ring may slightly affect electronic properties, potentially influencing reaction kinetics.

Reaction conditions such as temperature, reaction time, and reagent stoichiometry may require fine-tuning to optimize yield and purity for the difluoro-substituted compound.

The overall synthetic route remains consistent with the reported method for 2-bromophenylhydrazine hydrochloride, with careful monitoring of reaction progress and purification steps.

Summary Table of Preparation Steps

| Step | Reagents & Conditions | Purpose | Outcome |

|---|---|---|---|

| Diazotization | 2-bromo-4,6-difluoroaniline, 37% HCl, NaNO2, 0–5 °C, 1–1.5 h | Formation of diazonium salt | Stable diazonium intermediate |

| Reduction | Zinc powder, 37% HCl, water, 15–20 °C | Reduction to hydrazine | Crude hydrazine precipitate |

| Purification | Dissolution at 60 °C, activated carbon, filtration, cooling | Removal of impurities | Purified hydrazine intermediate |

| Salification | 37% HCl, 60–70 °C crystallization, acetone washing | Formation of hydrochloride salt | High purity hydrazine hydrochloride |

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in reactions with (2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride include strong bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents such as ethanol or methanol .

Major Products Formed

The major products formed from reactions involving (2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride depend on the type of reaction. For example, nucleophilic substitution reactions may yield various substituted phenylhydrazines, while oxidation reactions can produce corresponding azides or nitroso compounds .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research indicates that derivatives of hydrazine compounds, including (2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride, exhibit antiviral properties. A study highlighted the synthesis of novel compounds that demonstrated inhibitory activity against HIV-1 variants, suggesting that hydrazine derivatives could serve as potential antiviral agents . The structural modifications of these compounds allow for the exploration of structure-activity relationships (SAR), which can lead to the development of more effective antiviral drugs.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have shown that certain hydrazine derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer and hepatocellular carcinoma . The mechanism often involves inducing apoptosis in cancer cells, making these compounds valuable in cancer therapeutics.

Agricultural Applications

Pesticide Development

Hydrazine derivatives are known for their utility in developing pesticides. The compound can be used as an intermediate in synthesizing insecticides and herbicides. Its structural characteristics allow it to interact with biological targets in pests, providing a basis for designing effective agricultural chemicals .

Synthesis and Chemical Processes

Continuous Flow Synthesis

Recent advancements have introduced continuous flow processes for synthesizing phenylhydrazine salts and their derivatives, including (2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride. This method enhances efficiency and product yield while minimizing waste . The integration of diazotization, reduction, and hydrolysis steps within a single reactor system demonstrates significant improvements in reaction times and overall process efficacy.

Case Studies

Mechanism of Action

The mechanism of action of (2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can result in various biological effects, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of (2-bromo-4,6-difluorophenyl)hydrazine hydrochloride are compared below based on substituent patterns, molecular properties, and applications.

Table 1: Comparative Analysis of Halogenated Phenylhydrazine Hydrochlorides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Properties/Applications | Hazard Statements |

|---|---|---|---|---|---|---|

| (2-Bromo-4,6-difluorophenyl)hydrazine HCl | 1245010-72-3 | C₆H₅BrClF₂N₂ | 258.5 | Br (2), F (4,6) | High reactivity in cyclization reactions | H302, H315, H319, H335 |

| (5-Bromo-2-fluorophenyl)hydrazine HCl | 1049729-31-8 | C₆H₆BrClFN₂ | 243.5 | Br (5), F (2) | Intermediate for agrochemicals | H302, H315 |

| (2-Bromo-6-fluorophenyl)hydrazine HCl | 60481-35-8 | C₆H₆BrClFN₂ | 243.5 | Br (2), F (6) | Used in dye synthesis | H302, H319 |

| (2-Bromo-4-fluorophenyl)hydrazine HCl | 571170-91-7 | C₆H₇BrClFN₂ | 241.5 | Br (2), F (4) | Precursor for pharmaceuticals | H302, H335 |

| (2,5-Difluorophenyl)hydrazine HCl | 2924-15-4 | C₆H₇ClF₂N₂ | 188.6 | F (2,5) | Lacks bromine; lower molecular weight | H302 |

Key Observations:

Substituent Effects: Bromine at position 2 (as in the target compound) increases steric hindrance compared to bromine at position 5 (e.g., 1049729-31-8), altering reaction pathways . Difluoro substitution (4,6) enhances thermal stability compared to monofluoro analogs (e.g., 571170-91-7) due to increased symmetry .

Reactivity :

- The target compound’s dual fluorine atoms at 4 and 6 positions create a meta-directing effect, favoring nucleophilic attacks at position 3 or 5 .

- Bromine-free analogs (e.g., 2924-15-4) exhibit reduced electrophilicity, limiting their utility in cross-coupling reactions .

Safety Profile: All brominated derivatives share toxicity risks (H302), but fluorine substitution reduces volatility compared to non-fluorinated analogs .

Biological Activity

(2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in various fields, including antimicrobial and anticancer research.

The chemical formula for (2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride is . The presence of bromine and fluorine atoms in the structure significantly influences its reactivity and biological activity.

The biological activity of (2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to alterations in protein function, which is critical in various biological pathways. The specific positioning of the bromine and fluorine substituents enhances its binding affinity and reactivity compared to similar compounds.

Antimicrobial Activity

Research indicates that (2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance, compounds with similar structures have demonstrated effective antifungal activity against Candida neoformans and Aspergillus fumigatus, with some exhibiting a high selectivity index (SI) indicating low toxicity to mammalian cells while being potent against fungal pathogens .

| Compound | MIC (μg/mL) | Selectivity Index | Activity |

|---|---|---|---|

| (2-Bromo-4,6-difluorophenyl)hydrazine | 0.06 | >100 | Fungicidal |

| 4-Bromophenylhydrazine hydrochloride | 0.25 | 50 | Fungistatic |

| 2,4-Difluorophenylhydrazine hydrochloride | 0.03 | >100 | Fungicidal |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have reported that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways . For instance, compounds structurally related to (2-Bromo-4,6-difluorophenyl)hydrazine have shown efficacy against various cancer types in vitro and in vivo models.

Case Studies

- Antifungal Efficacy : A study evaluated the efficacy of several hydrazine derivatives against C. neoformans. The results indicated that the tested compounds significantly improved survival rates in infected mice compared to untreated controls .

- Anticancer Research : In a recent preclinical study, a derivative of (2-Bromo-4,6-difluorophenyl)hydrazine was tested against human colon cancer cells. The compound exhibited a tumor growth inhibition rate of 82% at a dose of 75 mg/kg in mouse models .

Q & A

Q. What are the recommended synthetic routes for (2-bromo-4,6-difluorophenyl)hydrazine hydrochloride?

- Methodological Answer : The compound can be synthesized via bromination of precursor hydrazides or aryl halides. For example, bromination of fluorinated phenylacetic acid hydrazides using brominating agents like PBr₃ or HBr in acetic acid, followed by hydrochlorination with HCl gas in anhydrous ethanol . Key steps include:

- Purification via recrystallization from ethanol/water mixtures.

- Characterization by melting point (mp) analysis (expected range: 240–255°C based on analogous bromophenylhydrazine hydrochlorides) .

Data Table :

| Parameter | Value/Technique | Reference |

|---|---|---|

| Precursor | Fluorinated phenylacetic acid hydrazide | |

| Brominating Agent | PBr₃ or HBr | |

| Yield Optimization | Controlled stoichiometry (1:3 molar ratio) |

Q. How to assess the purity of (2-bromo-4,6-difluorophenyl)hydrazine hydrochloride?

- Methodological Answer : Purity is evaluated using:

- High-Performance Liquid Chromatography (HPLC) : Retention time comparison against standards (e.g., >95% purity threshold) .

- ¹H/¹³C NMR : Verify absence of extraneous peaks (e.g., aromatic protons at δ 7.2–7.8 ppm, NH₂ signals at δ 4.5–5.5 ppm) .

- Elemental Analysis : Match calculated vs. observed C, H, N, Br, and Cl content (e.g., C₆H₅BrClF₂N₂: C 28.4%, H 1.98%, N 11.0%) .

Advanced Research Questions

Q. How to resolve structural ambiguities in X-ray crystallography of halogenated hydrazine hydrochlorides?

- Methodological Answer : Use the SHELX suite for structure solution and refinement:

- SHELXD : For phase determination via dual-space algorithms, especially for heavy atoms (Br, Cl) .

- SHELXL : Refine anisotropic displacement parameters and validate with R-factor convergence (<5% discrepancy) .

Example Workflow :

Collect high-resolution data (d-spacing <1.0 Å).

Resolve Br/F positional disorder using PART instructions in SHELXL .

Validate hydrogen bonding (N–H⋯Cl) with WinGX visualization tools .

Q. How to analyze discrepancies between theoretical and experimental spectroscopic data?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from:

- Tautomerism : Hydrazine ↔ hydrazinium chloride equilibrium in DMSO-d₆ (observe broad NH signals at δ 9–10 ppm) .

- Solvent Effects : Compare spectra in polar (D₂O) vs. non-polar (CDCl₃) solvents.

- Crystallographic Artifacts : Cross-check with X-ray data to confirm protonation state .

Mitigation Strategy : - Use isotopic labeling (²H/¹⁵N) to track hydrazine proton exchange dynamics .

Q. What mechanistic insights can be gained from the reactivity of bromo-fluorinated hydrazines?

- Methodological Answer : The electron-withdrawing Br and F substituents enhance electrophilicity, enabling:

- Nucleophilic Aromatic Substitution : React with amines or alkoxides to form heterocycles (e.g., indoles via Fischer synthesis) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling using Pd catalysts (e.g., with arylboronic acids to diversify substituents) .

Case Study : - Reaction with 4-cyanophenylboronic acid yields biaryl hydrazines (monitored by LC-MS; m/z 320.1 [M+H]⁺) .

Data Contradiction Analysis

Q. How to address conflicting melting points reported for analogous compounds?

- Methodological Answer : Variations in mp (e.g., 189°C vs. 225°C for dichlorophenylhydrazine hydrochlorides) may stem from:

- Polymorphism : Screen recrystallization solvents (e.g., ethanol vs. acetonitrile).

- Hydration State : Perform thermogravimetric analysis (TGA) to detect hydrate formation.

- Impurity Profile : Use DSC to identify eutectic mixtures .

Applications in Experimental Design

Q. How to design a stability study for (2-bromo-4,6-difluorophenyl)hydrazine hydrochloride under varying pH?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.